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Compound of Interest

4-(3-
Compound Name:
Fluorobenzyloxy)benzaldehyde

Cat. No. B1299039

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of key chemical intermediates is paramount. This in-depth technical guide
provides a detailed elucidation of the structure, synthesis, and analytical characterization of 4-
(3-Fluorobenzyloxy)benzaldehyde, a crucial building block in medicinal chemistry.

Introduction

4-(3-Fluorobenzyloxy)benzaldehyde is an aromatic aldehyde that serves as a vital
intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structure,
featuring a fluorinated benzyl ether moiety attached to a benzaldehyde core, imparts unique
chemical properties that are leveraged in the development of therapeutic agents, most notably
as a key precursor to the anti-Parkinson's disease drug, Safinamide.[3][4] This guide details the
structural characteristics, synthesis, and analytical methodologies for this important compound.

Physicochemical Properties

4-(3-Fluorobenzyloxy)benzaldehyde is a white to off-white crystalline solid at room
temperature.[1][5] It is susceptible to oxidation to the corresponding carboxylic acid upon
prolonged exposure to air and is therefore best stored under an inert atmosphere at reduced
temperatures (2-8 °C).[5]
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Property Value Reference(s)
CAS Number 66742-57-2 [1112]
Molecular Formula C14H11FO2 [2]

Molecular Weight 230.24 g/mol [2]

Melting Point 46 - 50 °C [1]

Boiling Point 265 °C /3 mmHg [5]
Appearance White to almost white o

powder/crystal
Purity (typical) >98% (GC) [1]

Synthesis of 4-(3-Fluorobenzyloxy)benzaldehyde

The most common and efficient synthesis of 4-(3-Fluorobenzyloxy)benzaldehyde involves a
Williamson ether synthesis. This reaction proceeds by the O-alkylation of 4-
hydroxybenzaldehyde with a suitable 3-fluorobenzyl halide or sulfonate derivative.[4][5]
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Figure 1: Synthetic pathway for 4-(3-Fluorobenzyloxy)benzaldehyde.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4-(3-
Fluorobenzyloxy)benzaldehyde:

o Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and a
suitable solvent such as acetone or DMF.

» Addition of Alkylating Agent: Add 3-fluorobenzyl bromide (1.1 eq) to the stirred suspension.

o Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for
2-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

o Work-up: After completion, cool the reaction mixture to room temperature and filter to remove
inorganic salts. Concentrate the filtrate under reduced pressure.

 Purification: The crude product is purified by recrystallization from a suitable solvent system
(e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-(3-
Fluorobenzyloxy)benzaldehyde as a white solid.[5]

Structure Elucidation and Analytical
Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of 4-(3-
Fluorobenzyloxy)benzaldehyde. While specific experimental spectra for this compound are
not widely published, the expected data based on its structure and analysis of similar
compounds are presented below.
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Figure 2: Workflow for the analytical characterization of 4-(3-Fluorobenzyloxy)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aldehyde proton (singlet, ~9.9 ppm), the aromatic protons of both benzene rings, and the
benzylic methylene protons (singlet, ~5.1 ppm). The protons on the fluorinated ring will
exhibit splitting due to coupling with the fluorine atom.

e 13C NMR: The carbon NMR spectrum will display a signal for the aldehyde carbonyl carbon
(~191 ppm), along with distinct signals for the aromatic carbons. The carbon atoms on the
fluorinated ring will show C-F coupling constants.
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Predicted *H NMR Data (in CDClIs) Predicted 3C NMR Data (in CDCls)
Chemical Shift (ppm) Assignment

~9.9 (s, 1H) Aldehyde (-CHO)

~7.8 (d, 2H) Aromatic (ortho to -CHO)

~7.0-7.4 (m, 6H) Aromatic (meta to -CHO and fluorobenzyl)
~5.1 (s, 2H) Methylene (-CHz-)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Expected IR Absorption Bands

Wavenumber (cm~1) Vibrational Mode

~3050-3100 Aromatic C-H stretch

~2850, ~2750 Aldehyde C-H stretch (Fermi doublet)
~1680-1700 Aldehyde C=0 stretch

~1580-1600 Aromatic C=C stretch

~1250 Aryl-O-C stretch (ether)

~1160 C-F stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.
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Expected Mass Spectrometry Data

m/z Interpretation

230 Molecular ion [M]*

229 [M-H]*+

121 [C7Hs502]* (hydroxybenzoyl fragment)
109 [C7HeF]* (fluorobenzyl fragment)

Role in Drug Development

4-(3-Fluorobenzyloxy)benzaldehyde is a critical starting material for the synthesis of
Safinamide, an inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's
disease.[3][4] The synthesis involves a reductive amination reaction between 4-(3-
Fluorobenzyloxy)benzaldehyde and (S)-alaninamide.[4]
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Figure 3: Hypothetical role of derived active pharmaceutical ingredients in a signaling pathway.

The fluorinated benzyl group is a common motif in medicinal chemistry, often introduced to
enhance metabolic stability and binding affinity to biological targets. The aldehyde functional
group provides a versatile handle for further chemical transformations to build more complex

molecular architectures.[1]

Conclusion

4-(3-Fluorobenzyloxy)benzaldehyde is a well-characterized chemical intermediate with
significant applications in the pharmaceutical industry. Its synthesis is straightforward, and its
structure can be unequivocally confirmed through a suite of standard analytical techniques.
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This guide provides a comprehensive overview for researchers and developers working with
this important molecule, facilitating its effective use in the synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1299039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

